molecular formula C9H10N2S2 B1417854 N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine CAS No. 933701-68-9

N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine

Cat. No. B1417854
M. Wt: 210.3 g/mol
InChI Key: LTAGBMOGFFGWBG-UHFFFAOYSA-N
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Description

“N-methyl-1-(2-thienyl)methanamine” is a chemical compound with the CAS Number: 58255-18-8 . It has a molecular weight of 127.21 and its IUPAC name is N-methyl-N-(2-thienylmethyl)amine .


Molecular Structure Analysis

The InChI code for “N-methyl-1-(2-thienyl)methanamine” is 1S/C6H9NS/c1-7-5-6-3-2-4-8-6/h2-4,7H,5H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“N-methyl-1-(2-thienyl)methanamine” is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 170.3±15.0 °C at 760 mmHg .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of complex organic compounds involving N-methyl groups and thiazole derivatives has been a subject of research, aiming at high-yield production and clear structural characterization through techniques like NMR spectroscopy, mass spectrometry, and elemental analysis. For instance, the study by Aouine Younas et al. (2014) reported the high-yield synthesis of a compound involving an azidomethyl group and a dibenzylprop-2-yn-1-amine, characterized by NMR and MS data (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).

Potential Medicinal Applications

  • Some derivatives of N-methylated thiazole compounds have been evaluated for their pharmacological potential, including their inhibitory activities against specific enzymes or receptors. For example, Shahrasbi et al. (2018) synthesized a series of imidazo[2,1-b]thiazole analogs with methyl sulfonyl COX-2 pharmacophores, which were selective inhibitors of the COX-2 enzyme, suggesting potential applications in designing anti-inflammatory drugs (Shahrasbi et al., 2018).

Material Science and Catalysis

  • Research has also delved into the application of N-methylated thiazole compounds in material science and catalysis. For example, the study by M. Sankaralingam and M. Palaniandavar (2014) investigated diiron(III) complexes with tridentate ligands, including N-methylated derivatives, for their potential use in selective hydroxylation of alkanes, which could have implications in industrial catalysis and organic synthesis (M. Sankaralingam & M. Palaniandavar, 2014).

Antimicrobial and Antifungal Activities

  • The antimicrobial and antifungal properties of N-methylated thiazole derivatives have been explored, with some compounds showing promising activities. Kuldipsinh P. Barot et al. (2017) synthesized novel thiadiazole, triazole-thione, and thiazolan-one derivatives of benzimidazole, demonstrating good antibacterial and antifungal activities in their study (Kuldipsinh P. Barot, K. Manna, & M. Ghate, 2017).

Safety And Hazards

“N-methyl-1-(2-thienyl)methanamine” is harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

N-methyl-1-(2-thiophen-2-yl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-10-5-7-6-13-9(11-7)8-3-2-4-12-8/h2-4,6,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAGBMOGFFGWBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CSC(=N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650801
Record name N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-[2-(2-thienyl)-1,3-thiazol-4-YL]methanamine

CAS RN

933701-68-9
Record name N-Methyl-1-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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